N-(2-Cyanoethyl)-L-valine

Descripción general

Descripción

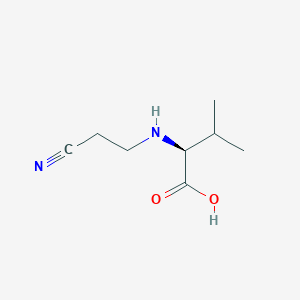

N-(2-Cyanoethyl)-L-valine is a modified amino acid that arises from the reaction of acrylonitrile with the N-terminal valine in hemoglobin. This compound is often used as a biomarker to monitor exposure to acrylonitrile, a byproduct of cigarette smoke. It has a molecular formula of C8H14N2O2 and a molecular weight of 170.209 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-(2-Cyanoethyl)-L-valine can be synthesized through a two-step reaction process:

Stage 1: L-valine is reacted with potassium hydroxide in water at 20°C.

Stage 2: Acrylonitrile is added to the reaction mixture at 0-5°C and stirred for 4.5-5.5 hours.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring precise control over reaction conditions to maintain product purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-Cyanoethyl)-L-valine undergoes several types of chemical reactions, including:

Substitution Reactions: The cyano group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound .

Aplicaciones Científicas De Investigación

Toxicological Research

N-(2-Cyanoethyl)-L-valine is primarily used as a biomarker for assessing exposure to acrylonitrile, a chemical used in the production of plastics and fibers. Its significance lies in the following areas:

- Biomarker for Acrylonitrile Exposure :

- Health Implications :

Occupational Exposure Studies

Research has demonstrated that individuals working in environments with high acrylonitrile concentrations exhibit elevated levels of this compound in their blood. For instance:

- A study evaluated blood samples from workers exposed to ACN, revealing a significant correlation between exposure levels and N-(2-CE)val concentrations .

- The biological reference value (BAR) for N-(2-CE)val was established at 12 pmol/g globin for non-smokers, providing a benchmark for assessing exposure .

Environmental Monitoring

This compound has been utilized in environmental health studies to monitor community exposure to acrylonitrile from industrial sources:

- Researchers conducted biomonitoring studies that tracked N-(2-CE)val levels in populations living near manufacturing plants, finding elevated levels consistent with proximity to ACN emissions .

Comparative Analysis of Biomarkers

| Biomarker | Type | Detection Method | Application |

|---|---|---|---|

| This compound | Blood Adduct | HPLC-MS | Long-term exposure assessment to acrylonitrile |

| S-(2-Cyanoethyl)-mercapturic acid | Urinary Metabolite | GC-MS | Short-term exposure monitoring |

Mecanismo De Acción

N-(2-Cyanoethyl)-L-valine exerts its effects through the modification of hemoglobin. Acrylonitrile reacts with the N-terminal valine in hemoglobin to form this compound. This modification can be detected and quantified, making it a useful biomarker for monitoring exposure to acrylonitrile .

Comparación Con Compuestos Similares

N-(2-Hydroxyethyl)valine: Formed from the reaction of ethylene oxide with valine.

N-(2-Cyanoethyl)cysteine: Formed from the reaction of acrylonitrile with cysteine.

Uniqueness: N-(2-Cyanoethyl)-L-valine is unique due to its specific formation from acrylonitrile and valine, making it a precise biomarker for acrylonitrile exposure. Its structure and reactivity differ from other similar compounds, providing distinct analytical and research advantages .

Actividad Biológica

N-(2-Cyanoethyl)-L-valine (CEV) is a modified amino acid that primarily serves as a biomarker for exposure to acrylonitrile (ACN), a compound associated with various industrial processes and cigarette smoke. This article delves into the biological activity of CEV, focusing on its formation, detection, implications for health, and relevant research findings.

Formation and Detection

This compound is formed when acrylonitrile reacts with the N-terminal amino group of valine in hemoglobin. This reaction is significant as it provides a means to monitor exposure to acrylonitrile in humans. The detection of CEV in biological samples, particularly blood, serves as an indicator of long-term exposure to ACN.

Detection Methods

The primary method for quantifying CEV levels involves gas chromatography-mass spectrometry (GC-MS). A modified Edman degradation procedure is used to release CEV from hemoglobin for analysis. The detection limits for CEV have been established at approximately 1 pmol per gram of globin, with quantification limits around 60 pmol/g .

Mechanism of Toxicity

The biological activity of CEV is closely linked to the toxic effects of acrylonitrile. Once in the body, acrylonitrile can be metabolized into cyanide, which disrupts cellular respiration by inhibiting cytochrome c oxidase in the mitochondrial electron transport chain. This inhibition leads to decreased ATP production, particularly affecting tissues reliant on aerobic metabolism, such as the central nervous system and heart .

Health Implications

Research has shown that elevated levels of CEV are associated with various health risks:

- Carcinogenic Potential : Studies indicate that chronic exposure to acrylonitrile correlates with an increased incidence of cancers in laboratory animals. For instance, long-term studies in rats have demonstrated significant tumor development at doses ranging from 0.1 to 2 mg/kg body weight .

- Neurological Effects : High levels of CEV have been linked to peripheral neurotoxic symptoms in exposed populations. A study involving workers exposed to both acrylonitrile and acrylamide found a correlation between CEV levels and neurological symptoms, highlighting the potential neurotoxic effects of these compounds .

Case Studies

Several case studies illustrate the biological activity and implications of this compound:

- Occupational Exposure : In a cohort study involving workers exposed to acrylonitrile, average CEV levels were significantly higher than those in control groups. The study reported mean values of 1984 ± 2066 pmol/g globin for exposed workers compared to 31.1 ± 18.5 pmol/g globin in controls .

- Maternal-Fetal Transfer : Research examining pregnant smokers revealed that maternal smoking correlated with elevated CEV levels in both mothers and their newborns. This transplacental transfer indicates potential developmental risks associated with maternal exposure to acrylonitrile .

Research Findings Summary

The following table summarizes key findings related to this compound:

Propiedades

IUPAC Name |

(2S)-2-(2-cyanoethylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNXODTWPQTIHO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470238 | |

| Record name | N-(2-Cyanoethyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51078-49-0 | |

| Record name | N-(2-Cyanoethyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.